molecular formula C19H15F6N3O3 B2815212 2-[(1E)-(methoxyimino)methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide CAS No. 245039-50-3

2-[(1E)-(methoxyimino)methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

Cat. No.: B2815212
CAS No.: 245039-50-3
M. Wt: 447.337
InChI Key: XZAKVKMEMHXBFB-NSKAYECMSA-N
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Description

2-[(1E)-(methoxyimino)methyl]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-(methoxyimino)methyl]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Methoxyimino Intermediate: This step involves the reaction of a suitable aldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the methoxyimino intermediate.

    Coupling with Trifluoromethylphenyl Derivatives: The methoxyimino intermediate is then reacted with 3-(trifluoromethyl)aniline derivatives. This coupling reaction is typically facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

    Formation of the Final Product: The final step involves the amidation reaction where the coupled product is treated with a suitable amide source under controlled conditions to form the desired propanediamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can target the nitro groups or the methoxyimino group, converting them into amines or hydroxylamines, respectively.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Oxime derivatives.

    Reduction Products: Amines, hydroxylamines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-[(1E)-(methoxyimino)methyl]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

The compound is investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other high-performance materials.

Mechanism of Action

The mechanism of action of 2-[(1E)-(methoxyimino)methyl]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-(methoxyimino)methyl]-N,N’-bis[3-(trifluoromethyl)phenyl]acetamide
  • 2-[(1E)-(methoxyimino)methyl]-N,N’-bis[3-(trifluoromethyl)phenyl]butanediamide

Uniqueness

Compared to similar compounds, 2-[(1E)-(methoxyimino)methyl]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide stands out due to its specific combination of functional groups. The presence of both methoxyimino and trifluoromethyl groups in the same molecule provides a unique balance of reactivity and stability, making it particularly useful in various scientific and industrial applications.

Properties

IUPAC Name

2-[(E)-methoxyiminomethyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F6N3O3/c1-31-26-10-15(16(29)27-13-6-2-4-11(8-13)18(20,21)22)17(30)28-14-7-3-5-12(9-14)19(23,24)25/h2-10,15H,1H3,(H,27,29)(H,28,30)/b26-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAKVKMEMHXBFB-NSKAYECMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(C(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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